1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-2-3-12-10(6-9)13-5-4-11-7-13/h2-7H,1H3 |
InChI Key |
CNGFAEVXASGCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the condensation of 2-(1H-imidazol-1-yl)pyridine with an appropriate acylating agent. One common method is the reaction of 2-(1H-imidazol-1-yl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of the imidazole group on pyridine (e.g., 3- vs. 4-position) alters electronic distribution and steric effects, impacting reactivity and binding affinity .
- Bioactivity: Benzimidazole analogs exhibit notable anti-inflammatory activity, suggesting that bulkier substituents may enhance biological interactions .
Common Routes for Pyridine-Imidazole Ethanones
- Condensation Reactions: The target compound’s analogs are often synthesized via base-catalyzed condensation. For example, 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one was prepared using KOH in methanol, yielding chalcone precursors .
- Heterocyclic Functionalization : Compounds like 1-(thiophen-2-yl)-2-(4H-benzoimidazo-triazol-4-yl)ethan-1-one were synthesized at 40°C under general Procedure C, emphasizing mild conditions for heterocycle stability .
- Catalytic Approaches : Ruthenium(II)-catalyzed methods were employed for sulfanylidene derivatives (e.g., 1f, melting point 137.3–138.5°C), highlighting the role of transition metals in complex heterocycle formation .
Biological Activity
1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one, with CAS Number 1504573-76-5, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : CHNO
- Molecular Weight : 187.20 g/mol
- CAS Number : 1504573-76-5
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on related imidazopyridine compounds have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The imidazopyridine scaffold is recognized for its anticancer potential. In vitro studies have demonstrated that compounds bearing this structure can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, certain derivatives have shown IC values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
Compounds similar to 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one have been evaluated for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is closely linked to their structural features. Modifications on the imidazole or pyridine rings can significantly enhance or diminish activity. For instance, substituents at specific positions on the rings can influence binding affinity to biological targets, which is crucial for optimizing therapeutic efficacy .
| Structural Modification | Biological Activity Impact |
|---|---|
| Methyl group on pyridine | Increased antimicrobial activity |
| Hydroxyl group on imidazole | Enhanced anticancer properties |
| Halogen substitutions | Variable effects on potency |
Case Study 1: Anticancer Activity
A study assessing a series of imidazopyridine derivatives found that one compound, structurally similar to 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one, exhibited potent cytotoxicity against breast cancer cells with an IC of 2 µM. The study highlighted the importance of the nitrogen heterocycles in mediating interactions with DNA and other cellular targets .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of several imidazopyridine derivatives, revealing that compounds with a similar structure to 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one demonstrated significant inhibition against multidrug-resistant strains of bacteria, showcasing their potential as new antibiotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
